molecular formula C14H16N4O3 B10895961 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-1-methyl-1H-pyrazole-5-carboxamide

4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10895961
M. Wt: 288.30 g/mol
InChI Key: MVFLBBWFMVDBDH-UHFFFAOYSA-N
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Description

4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a dimethoxyphenyl group and a carboxamide group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the condensation of 2,5-dimethoxybenzaldehyde with 1-methyl-1H-pyrazole-5-carboxamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE shares structural similarities with other pyrazole derivatives, such as:
    • 1-methyl-3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxamide
    • 4-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of 4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific substitution pattern and the presence of both dimethoxyphenyl and carboxamide groups. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

4-[(2,5-dimethoxyphenyl)methylideneamino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H16N4O3/c1-18-13(14(15)19)11(8-17-18)16-7-9-6-10(20-2)4-5-12(9)21-3/h4-8H,1-3H3,(H2,15,19)

InChI Key

MVFLBBWFMVDBDH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N=CC2=C(C=CC(=C2)OC)OC)C(=O)N

Origin of Product

United States

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